molecular formula C16H12N2O2 B15208165 4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15208165
M. Wt: 264.28 g/mol
InChI Key: AKXAZECATVBZOB-GXDHUFHOSA-N
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Description

4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a benzylidene and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-aminobenzaldehyde with 2-phenyloxazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with potential biological and industrial applications.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(4E)-4-[(3-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H12N2O2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H,17H2/b14-10+

InChI Key

AKXAZECATVBZOB-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)N)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)N)C(=O)O2

Origin of Product

United States

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